N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine
CAS No.: 821779-95-7
Cat. No.: VC16813379
Molecular Formula: C16H22F2N2O3
Molecular Weight: 328.35 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine - 821779-95-7](/images/structure/VC16813379.png)
Specification
CAS No. | 821779-95-7 |
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Molecular Formula | C16H22F2N2O3 |
Molecular Weight | 328.35 g/mol |
IUPAC Name | (2S)-2-[[(1R)-1-(2,4-difluorophenyl)-2-(dimethylamino)-2-oxoethyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C16H22F2N2O3/c1-9(2)7-13(16(22)23)19-14(15(21)20(3)4)11-6-5-10(17)8-12(11)18/h5-6,8-9,13-14,19H,7H2,1-4H3,(H,22,23)/t13-,14+/m0/s1 |
Standard InChI Key | HUJPEOLNSBLBIP-UONOGXRCSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)N[C@H](C1=C(C=C(C=C1)F)F)C(=O)N(C)C |
Canonical SMILES | CC(C)CC(C(=O)O)NC(C1=C(C=C(C=C1)F)F)C(=O)N(C)C |
Introduction
Structural Elucidation and Stereochemical Considerations
The compound’s structure comprises three distinct regions:
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L-Leucine Backbone: The α-amino acid core provides a zwitterionic character, with a carboxylate group (pKa ~2.3) and a primary amine (pKa ~9.7) under physiological conditions .
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N-Substituted Ethyl Side Chain: The amino group of leucine is functionalized with a chiral ethyl group. The first carbon (C1) adopts an R configuration and bears a 2,4-difluorophenyl ring, while the second carbon (C2) contains a dimethylamino ketone group () .
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Aromatic and Electronic Features: The 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms at positions 2 and 4, which enhance metabolic stability and influence π-π stacking interactions .
The stereochemistry at C1 is critical for biological activity, as enantiomers often exhibit divergent receptor-binding profiles. Computational modeling analogous to FPR agonists suggests that the R configuration optimizes spatial alignment with hydrophobic receptor subpockets.
Hypothetical Synthesis Pathway
While no direct synthesis literature exists for this compound, a plausible route involves sequential alkylation and amidation steps:
Chiral Ethyl Group Installation
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Asymmetric Synthesis of (1R)-1-(2,4-Difluorophenyl)ethylamine:
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Ketone Formation:
Leucine Conjugation
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N-Alkylation of L-Leucine:
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Dimethylamino Introduction:
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | CHFNO |
Molecular Weight | 379.39 g/mol |
logP (Predicted) | ~2.1 (Moderate lipophilicity) |
Solubility | Poor aqueous solubility (≤1 mg/mL); soluble in DMSO |
pKa (Carboxylate) | ~2.3 |
pKa (Dimethylamino) | ~8.9 |
The fluorine atoms and dimethylamino group balance hydrophobicity and polarity, suggesting moderate blood-brain barrier permeability .
Biological Activity and Mechanistic Insights
Putative Targets
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G Protein-Coupled Receptors (GPCRs): Structural analogs of PD168368 (a bombesin receptor antagonist/FPR agonist) indicate that the dimethylamino ketone moiety may engage FPR2 or related receptors.
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Protease Enzymes: The leucine backbone could mimic natural substrates of proteases (e.g., leucine aminopeptidase), acting as an inhibitor or allosteric modulator .
In Silico Binding Analysis
Molecular docking studies using FPR2 pharmacophore models predict:
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Hydrophobic Interactions: The 2,4-difluorophenyl group occupies a transmembrane subpocket.
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Hydrogen Bonding: The ketone oxygen forms a hydrogen bond with Asn in FPR2’s second transmembrane helix.
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Cation-π Interactions: The dimethylamino group engages with Phe .
Challenges and Future Directions
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Synthetic Complexity: The chiral center and fluorine substitution necessitate advanced asymmetric synthesis techniques.
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Metabolic Stability: Fluorine atoms may reduce cytochrome P450-mediated degradation, but in vivo studies are required .
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Toxicity Profiling: Preliminary cytotoxicity assays in HL-60 cells or primary hepatocytes are recommended.
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